molecular formula C13H10N2O4 B14528936 4-Hydroxy-N-(3-nitrophenyl)benzamide CAS No. 62639-22-9

4-Hydroxy-N-(3-nitrophenyl)benzamide

Cat. No.: B14528936
CAS No.: 62639-22-9
M. Wt: 258.23 g/mol
InChI Key: HNOAWUCPHWRRLC-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an amide functional group (-CONH-)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(3-nitrophenyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with 3-nitroaniline. This reaction can be catalyzed by various agents, including diatomite earth immobilized with ionic liquids and zirconium chloride (ZrCl4) under ultrasonic irradiation . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of ultrasonic irradiation.

Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines at high temperatures. The use of catalysts such as Lewis acids can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can reduce the nitro group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-Hydroxy-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .

Comparison with Similar Compounds

  • 4-Hydroxy-N-(2-nitrophenyl)benzamide
  • 4-Hydroxy-N-(4-nitrophenyl)benzamide
  • 4-Hydroxy-N-(3-aminophenyl)benzamide

Comparison: 4-Hydroxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a compound of interest for further research .

Properties

CAS No.

62639-22-9

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-hydroxy-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H10N2O4/c16-12-6-4-9(5-7-12)13(17)14-10-2-1-3-11(8-10)15(18)19/h1-8,16H,(H,14,17)

InChI Key

HNOAWUCPHWRRLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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